
9-(Dimethoxymethyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Dimethoxymethyl)anthracene is an organic compound with the molecular formula C17H16O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxymethyl)anthracene typically involves the reaction of 9-anthraldehyde with methanol in the presence of an acid catalyst. This reaction forms the dimethyl acetal of 9-anthraldehyde, which is this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Dimethoxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to 9-anthraldehyde.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-anthraldehyde.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Applications De Recherche Scientifique
9-(Dimethoxymethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mécanisme D'action
The mechanism of action of 9-(Dimethoxymethyl)anthracene involves its interaction with light. Upon absorption of light, it undergoes electronic excitation, which can lead to various photophysical processes such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and fluorescent probes .
Comparaison Avec Des Composés Similaires
- 9,10-Dimethylanthracene
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Comparison: 9-(Dimethoxymethyl)anthracene is unique due to its dimethoxymethyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, 9,10-Dimethylanthracene has a higher fluorescence quantum yield, while this compound is more suited for specific applications like OLEDs due to its unique electronic properties .
Propriétés
Numéro CAS |
98178-26-8 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
9-(dimethoxymethyl)anthracene |
InChI |
InChI=1S/C17H16O2/c1-18-17(19-2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,17H,1-2H3 |
Clé InChI |
DQFQCFJROVPBTA-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


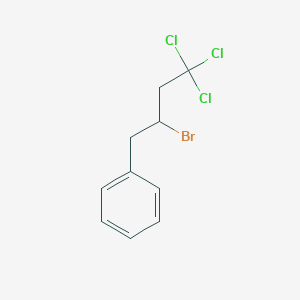

![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)
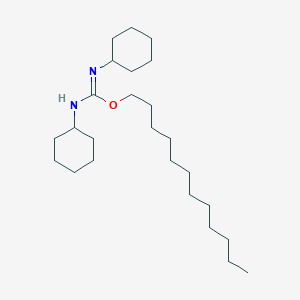
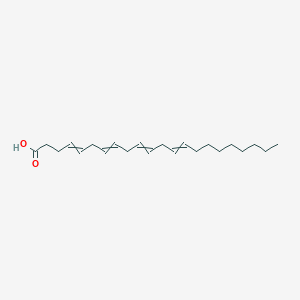
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)

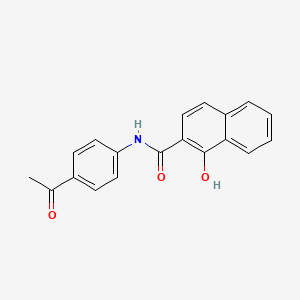
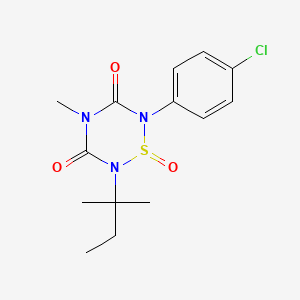
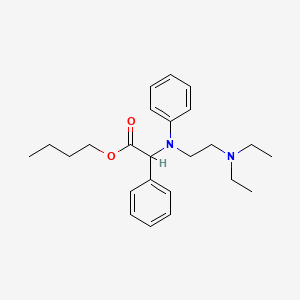
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)

![3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione](/img/structure/B14328113.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
